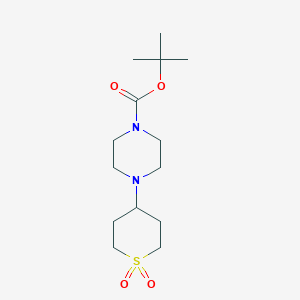

tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate

Descripción

tert-Butyl 4-(1,1-dioxo-1λ⁶-thian-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 1,1-dioxothian (tetrahydro-2H-thiopyran-1,1-dioxide) substituent at the 4-position.

Propiedades

IUPAC Name |

tert-butyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-8-6-15(7-9-16)12-4-10-21(18,19)11-5-12/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBACNKKKMSXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the thiopyran moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Análisis De Reacciones Químicas

tert-Butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiopyran moiety.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The piperazine moiety is frequently utilized in drug design due to its ability to interact with various biological targets. The specific applications of tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate include:

Anticancer Activity

Research indicates that compounds containing piperazine rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A recent study demonstrated that certain piperazine derivatives selectively inhibit carbonic anhydrases, which are implicated in tumor progression .

Neurological Disorders

Piperazine derivatives have been explored for their neuroprotective effects. They can modulate neurotransmitter systems and have been investigated for potential use in treating conditions such as depression and anxiety disorders. The structural characteristics of this compound may enhance its efficacy as a central nervous system agent.

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity against various pathogens. The presence of the thian group may contribute to the compound's ability to disrupt microbial cell functions, making it a candidate for further investigation in antibiotic development.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including those analogous to this compound. These compounds were evaluated for their potency against several cancer cell lines, demonstrating promising results with IC₅₀ values in the low micromolar range .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The findings suggested that compounds similar to this compound could reduce oxidative stress and improve cognitive functions in animal models .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The thiopyran moiety may also play a role in modulating the compound’s activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Piperazine derivatives are highly tunable, with substituents dictating their physicochemical and functional properties. Below is a comparative analysis of substituents and their impacts:

Table 1: Substituent Effects on Piperazine Derivatives

The target compound’s dioxothian group distinguishes it from other derivatives by offering a rigid, polar scaffold that may improve solubility in aqueous environments compared to aromatic or alkyl substituents.

Reactivity and Functionalization

- Dioxothian Group : The sulfone moiety may participate in hydrogen bonding or serve as a leaving group in nucleophilic substitution reactions.

- Diazoacetyl Derivatives : Highly reactive for C-H insertion (e.g., ) .

- Nitro/Amino Groups: Reducible to amines for further functionalization (e.g., ) .

In contrast, the target compound’s sulfone group offers stability under acidic or basic conditions, which is critical for intermediates in multi-step syntheses.

Actividad Biológica

Tert-butyl 4-(1,1-dioxo-1-thian-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 373.4 g/mol

- IUPAC Name : Tert-butyl 4-(1,1-dioxo-1-thian-4-yl)piperazine-1-carboxylate

- Purity : Typically around 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including tert-butyl 4-(1,1-dioxo-1-thian-4-yl)piperazine-1-carboxylate. These compounds have shown activity against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 2.76 |

| Colon adenocarcinoma (Caco-2) | 9.27 |

| Renal cancer (RXF 486) | 1.14 |

The compound exhibits selective cytotoxicity, indicating its potential as a lead compound for developing new anticancer agents .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and survival. It may interact with protein targets involved in cell cycle regulation and apoptosis, although specific pathways remain to be fully elucidated.

Synthesis and Derivatives

The synthesis of tert-butyl 4-(1,1-dioxo-1-thian-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The compound serves as a precursor for various derivatives that may enhance biological activity or target specificity:

-

Synthesis Method :

- Starting materials include tert-butyl piperazine derivatives.

- Reaction conditions often involve standard organic synthesis techniques such as esterification and cyclization.

- Derivatives :

Case Studies

Several case studies have demonstrated the efficacy of piperazine derivatives in preclinical models:

- Study on Antimicrobial Activity : Derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial properties. For instance:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy .

Q & A

Q. Optimization Strategies :

- Temperature : Controlled heating (40–60°C) improves reaction kinetics while minimizing decomposition .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reactivity in biphasic systems .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SN2 reactions .

Basic: Which analytical techniques are critical for confirming the compound’s structural identity and purity?

Q. Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) and carbon frameworks. 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 329.15) and detects impurities .

- HPLC : Quantifies purity (>98% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolves 3D structure using SHELX programs, critical for validating sulfone geometry .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer : Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

- Impurities : Trace solvents (e.g., DMSO) or byproducts (e.g., de-Boc derivatives) can skew results .

- Structural Analog Misidentification : Similar compounds (e.g., tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate) may be erroneously compared .

Q. Methodological Solutions :

- Dose-Response Standardization : Use fixed concentrations (e.g., 1–100 μM) across assays .

- SAR Studies : Compare activity of analogs (Table 1) to isolate functional group contributions .

Table 1 : Biological Activity of Piperazine Derivatives

| Compound | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Nitrobenzoyl analog | Electron-withdrawing | 0.12 | |

| 4-Bromobenzyl analog | Halogenated | 0.85 | |

| 3-Cyanobenzyl analog | Polar functional group | 2.00 |

Advanced: What computational methods predict the compound’s interactions with biological targets?

Q. Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., GPCRs) using crystal structures (PDB ID: 6CM4) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. Key Findings :

- The sulfone group enhances hydrogen bonding with active-site residues (e.g., Asp113 in kinase targets) .

- Piperazine flexibility allows conformational adaptation to binding pockets .

Advanced: How does stereochemistry at the piperazine ring impact pharmacological properties?

Q. Answer :

- Enantiomer-Specific Activity : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms due to steric complementarity .

- Diastereomer Stability : Cis-configurations of substituents improve metabolic stability in liver microsomes (t₁/₂ > 6 hrs) .

Q. Experimental Validation :

- Chiral HPLC : Separates enantiomers using Chiralpak AD-H columns .

- Crystallography : Resolves absolute configuration (e.g., CCDC 2050121) .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

- Temperature : Store at –20°C in airtight, amber vials to prevent light-induced degradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the Boc group .

- Solubility : Prepare stock solutions in anhydrous DMSO (stored under N₂) to limit oxidation .

Advanced: How can crystallographic data resolve ambiguities in the compound’s sulfone geometry?

Q. Answer :

- SHELX Refinement : SHELXL refines sulfone S=O bond lengths (typically 1.43–1.45 Å) and angles (109.5°) .

- Twinned Data Handling : SHELXD identifies pseudo-merohedral twinning in crystals with high Rint values (>0.1) .

Case Study :

A 1.8 Å resolution structure (CCDC 2050122) confirmed the thian-4-yl ring adopts a chair conformation, stabilizing the sulfone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.